![molecular formula C11H13ClN2O2 B2493910 Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester CAS No. 35229-96-0](/img/structure/B2493910.png)

Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester

Description

The synthesis and study of acetic acid derivatives, including chloro[(3-methylphenyl)hydrazono]-, ethyl ester, involve understanding their stability, reactivity, and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. These compounds are part of a broader class of chemicals known for their versatile chemical reactions and properties.

Synthesis Analysis

The synthesis of acetic acid derivatives often involves esterification, condensation reactions, and modifications to improve stability and reactivity. For instance, studies have shown that structural modifications can significantly affect the stability and mechanism of degradation of related compounds (Pretzer & Repta, 1987). Other research highlights methods for synthesizing phenylacetic acid derivatives through esterification and etherification processes, demonstrating the diverse synthetic routes available for these compounds (Mi, 2006).

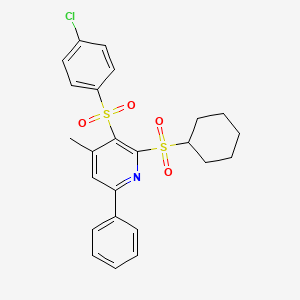

Molecular Structure Analysis

The molecular structure of acetic acid derivatives is key to their chemical behavior. X-ray diffraction techniques, IR, NMR, and other spectroscopic methods are often used to characterize these molecules, providing insights into their structural features and potential for chemical bonding and reactions (Şahin et al., 2014).

Chemical Reactions and Properties

Acetic acid derivatives undergo a variety of chemical reactions, including condensation with active methylene reagents, yielding products depending on the reaction conditions and the nature of the substituents (Al-Mousawi & El-Apasery, 2012). The reactivity and stability of these compounds can be influenced by substituents on the aromatic ring and the presence of electron-withdrawing or donating groups.

Scientific Research Applications

Stability and Degradation

Stability of Anticancer Agents The stability and degradation of derivatives of acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester, particularly in the context of anticancer agents, have been a subject of research. For instance, the stability and mechanism of degradation of selected derivatives were studied, focusing on the structural features contributing to their aqueous instability and the possibility of stabilizing these agents through prodrug derivatization. It was found that certain modifications, such as ethyl ester derivatization, could lead to rapid degradation via specific mechanisms like unimolecular elimination. The study highlighted the impact of electron delocalization and the significance of substituents on the benzene ring on the stability of these compounds (Pretzer & Repta, 1987).

Chemical Reactions and Synthesis

Formation of Nicotinates and Pyrido Cinnolines In another study, acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester was involved in condensation reactions with other compounds, leading to the formation of various derivatives. For example, one compound underwent condensation with ethyl cyanoacetate in acetic acid, yielding different derivatives depending on the reaction conditions. Such reactions are crucial for synthesizing compounds with potential pharmacological applications and provide insights into the reactivity of these esters under different conditions (Al-Mousawi & El-Apasery, 2012).

Biological Activities

Antimicrobial and Antifungal Activities A study investigated the azo-hydrazone tautomerism and antimicrobial activity of new substituted imidazolines and perimidines derived from acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester. The synthesized compounds were evaluated for their antibacterial and antifungal activities, revealing that some demonstrated excellent activities. This research underscores the potential of these compounds in therapeutic applications and the importance of structural features in their biological activities (Farghaly, Abdallah & Aziza, 2014).

Agricultural Applications

Elongation and Root Formation in Plants Research on 4-Chloroindole-3-acetic acid and its esters, closely related to acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester, showed significant elongation activity toward Avena coleoptiles and affected the growth of Chinese cabbage hypocotyls and black gram seedlings. Such compounds were found to induce swelling and formation of numerous lateral roots, even at low concentrations. This indicates the potential use of these compounds in enhancing plant growth and productivity, offering valuable insights for agricultural applications (Katayama, 2000).

properties

IUPAC Name |

ethyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-5-8(2)7-9/h4-7,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNDVZFJEOKUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394911 | |

| Record name | Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |

CAS RN |

35229-96-0 | |

| Record name | Ethyl 2-chloro-2-[2-(3-methylphenyl)hydrazinylidene]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35229-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)

![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide](/img/structure/B2493833.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2493834.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2493844.png)

![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)

![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)